Houttuynone de sodium

Vue d'ensemble

Description

Le houttuyfonate de sodium, également connu sous le nom de 1-hydroxy-3-oxo-1-dodécanesulfonate de sodium, est un dérivé de l'herbe médicinale Houttuynia cordata. Ce composé a suscité de l'intérêt en raison de ses propriétés antibactériennes et anti-inflammatoires à large spectre. Il est couramment utilisé en médecine traditionnelle chinoise pour traiter les infections des voies respiratoires, les infections cutanées et autres affections inflammatoires .

Applications De Recherche Scientifique

Chemistry: Used as a reagent in organic synthesis and as a stabilizer for other reactive compounds.

Biology: Exhibits significant antibacterial and antifungal activities, making it useful in microbiological studies.

Medicine: Approved by the China Food and Drug Administration for treating respiratory tract infections, skin infections, and other inflammatory conditions. .

Industry: Utilized in the formulation of antimicrobial coatings and preservatives.

Mécanisme D'action

Target of Action

Sodium houttuyfonate (SH) primarily targets various bacterial species, including Pseudomonas aeruginosa and Staphylococcus aureus . It also targets Fusobacterium nucleatum (Fn), a bacterium associated with colorectal cancer . SH has been found to have potent antibacterial activity against these targets .

Mode of Action

SH interacts with its targets by inhibiting their growth and biofilm formation . It has been found to inhibit the Ras1-cAMP-Efg1 pathway in Candida albicans, resulting in the down-regulation of several biofilm formation-related genes . In Pseudomonas aeruginosa, SH affects the expression of biofilm and virulence factors controlled by quorum sensing . In Staphylococcus aureus, SH upregulates several proteins that produce reactive oxygen species, leading to bacterial death .

Biochemical Pathways

SH affects multiple biochemical pathways. In Candida albicans, it significantly down-regulates the expression of several biofilm formation-related genes in the Ras1-cAMP-Efg1 pathway . In Pseudomonas aeruginosa, SH regulates the quorum sensing system, which controls the production of various virulence factors and biofilm formation . In the context of pulmonary fibrosis, SH may act through multiple signaling pathways, including the phosphatidylinositol 3-kinase-protein kinase B (PI3K/AKT) pathways, mitogen-activated protein kinase (MAPK) pathways, the tumor necrosis factor (TNF) pathways, and interleukin-17 (IL-17) signaling pathways .

Pharmacokinetics

It’s used clinically as an anti-inflammatory drug .

Result of Action

The molecular and cellular effects of SH’s action include the inhibition of biofilm formation, suppression of virulence factors, and induction of bacterial death . SH also has anti-inflammatory effects and can reduce the production of key inflammatory factors .

Action Environment

Environmental factors can influence the action of SH. For instance, the gut microbiota of mice treated with SH showed significant differences in the abundance of specific bacteria such as Escherichia–Shigella and Odoribacter, which might be associated with the increase of inflammatory factors . Furthermore, SH’s antibacterial activity can be affected by the presence of other compounds. For example, SH has been found to have a synergistic effect with levofloxacin against biofilm formation by Pseudomonas aeruginosa .

Analyse Biochimique

Biochemical Properties

Sodium houttuyfonate interacts with several enzymes and proteins, affecting biochemical reactions. For instance, it has been found to upregulate proteins in Streptococcus pneumoniae that produce reactive oxygen species . It also inhibits the production of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and the expression of toll-like receptor 4 (TLR4), but increases the secretion of interleukin-10 (IL-10) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells .

Cellular Effects

Sodium houttuyfonate has significant effects on various types of cells and cellular processes. It has been shown to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Staphylococcus aureus (VISA) strains . It also reduces proteases and pyocyanin production and inhibits biofilm formation by regulating the Pseudomonas aeruginosa QS system . Furthermore, it has been found to prevent seizures and neuronal cell loss by maintaining glutamatergic system stability in male rats with kainic acid-induced seizures .

Molecular Mechanism

Sodium houttuyfonate exerts its effects at the molecular level through various mechanisms. For instance, it has been found to suppress metastasis in non-small cell lung cancer cells through the Linc00668/miR-147a/slug axis . It also prevents seizures and neuronal cell loss by maintaining glutamatergic system stability, which involves the upregulation of glutamate reuptake-associated proteins and the downregulation of the glutamate synthesis enzyme glutaminase .

Temporal Effects in Laboratory Settings

In laboratory settings, sodium houttuyfonate exhibits time-dependent effects. For example, it has been shown to exhibit anti-MRSA activity in a dose-dependent manner . It also shows a concentration-dependent inhibition of bacterial growth .

Dosage Effects in Animal Models

The effects of sodium houttuyfonate vary with different dosages in animal models. For instance, it has been found to exhibit dose-dependent therapeutic effects in reducing Pseudomonas aeruginosa burden and systemic inflammation in pneumonia mice . It also shows potent anti-inflammatory activities at the same dosage, both in vitro and in vivo .

Metabolic Pathways

Sodium houttuyfonate is involved in several metabolic pathways. It has been found to prevent the increase of glutamate levels, upregulate glutamate reuptake-associated proteins, and downregulate the glutamate synthesis enzyme glutaminase . It also affects the phosphatidylinositol 3-kinase-protein kinase B (PI3K/AKT) pathways, mitogen-activated protein kinase (MAPK) pathways, the tumor necrosis factor (TNF) pathways, and interleukin-17 (IL-17) signaling pathways .

Transport and Distribution

Sodium houttuyfonate is transported and distributed within cells and tissues. It has been found to be widely distributed 10 minutes after intravenous injection, with the lungs being the preferred site for disposition, followed by the heart and kidneys .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le houttuyfonate de sodium est synthétisé en faisant réagir la houttuynine (3-oxododécanal) avec du bisulfite de sodium. La réaction se produit généralement en milieu aqueux à une température contrôlée afin de garantir la stabilité du produit. La réaction peut être représentée comme suit :

C12H24O2+NaHSO3→C12H23O4SNa

Méthodes de production industrielle : Dans les milieux industriels, la production de houttuyfonate de sodium implique l'extraction à grande échelle de la houttuynine à partir de Houttuynia cordata, suivie de sa réaction chimique avec du bisulfite de sodium. Le processus est optimisé pour maximiser le rendement et la pureté, impliquant souvent des étapes telles que l'extraction par solvant, la cristallisation et la purification {_svg_2}.

Types de réactions :

Oxydation : Le houttuyfonate de sodium peut subir des réactions d'oxydation, conduisant à la formation de dérivés d'acide sulfonique.

Réduction : Les réactions de réduction peuvent convertir le houttuyfonate de sodium en son précurseur aldéhydique, la houttuynine.

Substitution : Le groupe sulfonate dans le houttuyfonate de sodium peut participer à des réactions de substitution nucléophile, formant divers dérivés.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines et les alcools peuvent réagir avec le houttuyfonate de sodium dans des conditions douces.

Principaux produits formés :

Oxydation : Dérivés d'acide sulfonique.

Réduction : Houttuynine.

Substitution : Divers esters et amides sulfonates.

4. Applications de la recherche scientifique

Chimie : Utilisé comme réactif en synthèse organique et comme stabilisateur pour d'autres composés réactifs.

Biologie : Exhibe des activités antibactériennes et antifongiques significatives, ce qui le rend utile dans les études microbiologiques.

Médecine : Approuvé par l'Administration chinoise des produits alimentaires et pharmaceutiques pour le traitement des infections des voies respiratoires, des infections cutanées et d'autres affections inflammatoires. .

Industrie : Utilisé dans la formulation de revêtements antimicrobiens et de conservateurs.

5. Mécanisme d'action

Le houttuyfonate de sodium exerce ses effets principalement par l'inhibition de la croissance microbienne. Il perturbe la synthèse de la paroi cellulaire des bactéries et des champignons, conduisant à la lyse et à la mort cellulaire. Le composé module également la réponse immunitaire en inhibant la production de cytokines pro-inflammatoires et en augmentant la production de cytokines anti-inflammatoires. Les cibles moléculaires clés comprennent les enzymes impliquées dans la synthèse de la paroi cellulaire et les voies de signalisation telles que la voie Ras1-AMPc-Efg1 chez les champignons .

Composés similaires :

Nouveau houttuyfonate de sodium (dodécylsulfoacétate de sodium) : Un dérivé présentant des propriétés antibactériennes similaires mais une structure chimique différente.

2-Undécanone : Un autre composé dérivé de Houttuynia cordata avec des activités anti-inflammatoires.

Comparaison :

Houttuyfonate de sodium vs. Nouveau houttuyfonate de sodium : Les deux composés présentent des propriétés antibactériennes, mais le houttuyfonate de sodium est plus efficace contre une gamme plus large de pathogènes.

Houttuyfonate de sodium vs. 2-Undécanone : Le houttuyfonate de sodium montre des activités anti-inflammatoires plus puissantes que la 2-undécanone, ce qui le rend plus adapté au traitement des affections inflammatoires.

Comparaison Avec Des Composés Similaires

Sodium new houttuyfonate (sodium dodecyl sulfoacetate): A derivative with similar antibacterial properties but different chemical structure.

2-Undecanone: Another compound derived from Houttuynia cordata with anti-inflammatory activities.

Comparison:

Sodium houttuyfonate vs. Sodium new houttuyfonate: Both compounds exhibit antibacterial properties, but sodium houttuyfonate is more effective against a broader range of pathogens.

Sodium houttuyfonate vs. 2-Undecanone: Sodium houttuyfonate shows more potent anti-inflammatory activities compared to 2-undecanone, making it more suitable for treating inflammatory conditions.

Propriétés

Numéro CAS |

83766-73-8 |

|---|---|

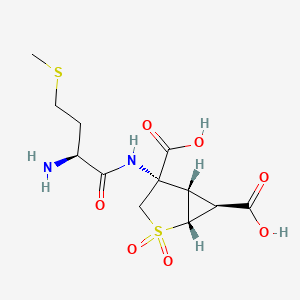

Formule moléculaire |

C12H24NaO5S |

Poids moléculaire |

303.37 g/mol |

Nom IUPAC |

sodium;1-hydroxy-3-oxododecane-1-sulfonate |

InChI |

InChI=1S/C12H24O5S.Na/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)18(15,16)17;/h12,14H,2-10H2,1H3,(H,15,16,17); |

Clé InChI |

QDQRHBIMTVAOLQ-UHFFFAOYSA-N |

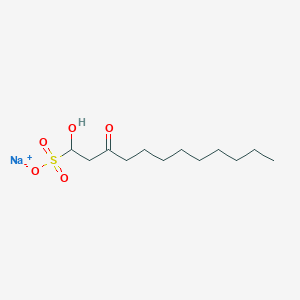

SMILES |

CCCCCCCCCC(=O)CC(O)S(=O)(=O)[O-].[Na+] |

SMILES canonique |

CCCCCCCCCC(=O)CC(O)S(=O)(=O)O.[Na] |

Synonymes |

Sodium new houttuyfonate; AC-18898; Sodium 1-hydroxy-3-oxotetradecane-1-sulfonate; Sodium lauroyl-alpha-hydroxyethyl sulfonate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does SH exert its antibacterial effects?

A1: SH demonstrates multifaceted antibacterial activity. Research indicates that it can inhibit bacterial growth by:

- Disrupting biofilm formation: SH effectively hinders biofilm formation in various bacteria, including Staphylococcus epidermidis [, , , , ] and Pseudomonas aeruginosa [, , , , ]. This effect is attributed to downregulation of genes associated with biofilm formation, such as icaA in S. epidermidis [] and algD and algR in P. aeruginosa [].

- Modulating bacterial virulence: SH can inhibit the production of virulence factors in Staphylococcus aureus, such as α-haemolysin and enterotoxins A and B []. It also interferes with quorum sensing systems, as evidenced by the downregulation of agr/RNAIII and upregulation of luxS in S. epidermidis [].

- Synergistic action with antibiotics: SH exhibits synergy with certain antibiotics, enhancing their effectiveness against bacteria. For instance, it improves the activity of erythromycin against S. epidermidis biofilms [, ] and imipenem against P. aeruginosa biofilms [].

Q2: What is the mechanism behind SH's anti-inflammatory activity?

A2: Studies suggest that SH exerts its anti-inflammatory effects through several pathways:

- Modulation of inflammatory mediators: SH can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), while promoting the secretion of the anti-inflammatory cytokine IL-10 [, , , ].

- Inhibition of inflammatory signaling pathways: SH has been shown to suppress the activation of nuclear factor kappa-B (NF-κB), a key regulator of inflammation, in various models [, , ]. Additionally, it can inhibit the activation of mitogen-activated protein kinases (MAPKs), another important signaling pathway involved in inflammation [].

- Regulation of immune cell activity: SH can influence the activity of immune cells, such as macrophages. It has been shown to induce respiratory burst and increase intracellular free calcium concentration in macrophages, indicating activation of these cells []. SH can also impact T cell function by increasing the secretion of IL-2 [].

Q3: Does SH interact with the host immune system?

A3: Yes, SH demonstrates an ability to modulate the host immune system. Studies show:

- Immunoenhancement: In chickens vaccinated against Newcastle disease virus, SH enhanced immune responses by improving immune organ indices, cytokine levels, and antibody titers [].

- Modulation of gut microbiota: SH can influence the composition of the gut microbiota, increasing the abundance of beneficial bacteria [, , ]. This modulation of the gut microbiota may contribute to its anti-inflammatory effects, particularly in the context of inflammatory bowel disease [, ].

Q4: What is the molecular formula and weight of SH?

A4: The molecular formula of SH is C10H17NaO5S, and its molecular weight is 272.3 g/mol.

Q5: Is there any information available about the stability of SH under different conditions?

A5: While limited information is available on the specific stability parameters of SH, one study explored its stability under simulated gastrointestinal conditions []. The study found that the solvent, temperature, and pH significantly influenced SH's stability.

Q6: Are there any known toxicological concerns associated with SH?

A6: Currently, published research provides limited information regarding the long-term toxicity profile of SH. Further studies are necessary to fully evaluate its safety profile.

Q7: What disease models have been used to study the efficacy of SH?

A7: SH has been evaluated in various in vitro and in vivo models, including:

- Bacterial biofilms: S. epidermidis and P. aeruginosa biofilm models have been used to demonstrate the inhibitory effects of SH on biofilm formation [, , , , , , , , , ].

- Inflammatory models: SH's anti-inflammatory activity has been studied in models such as lipopolysaccharide (LPS)-induced mastitis in mice [] and xylene-induced ear edema in mice [].

- Myocardial hypertrophy models: Studies have investigated the effects of SH on myocardial hypertrophy in mice and rats, demonstrating its potential in reducing cardiac hypertrophy [, ].

- Pulmonary hypertension model: SH has been shown to alleviate pulmonary hypertension in a monocrotaline (MCT)-induced rat model [].

- Traumatic brain injury model: Research suggests that SH may improve neurological outcomes in a mouse model of traumatic brain injury [].

- Ulcerative colitis models: Studies have explored the beneficial effects of SH in dextran sulfate sodium-induced colitis models, particularly in the context of Candida albicans overgrowth [, ].

Q8: Has SH been tested in clinical trials?

A8: While preclinical studies have shown promising results, clinical trials are needed to confirm the efficacy and safety of SH in humans.

Q9: What are some areas where further research on SH is needed?

A9: Further research is crucial to:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide](/img/structure/B1663795.png)

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B1663802.png)